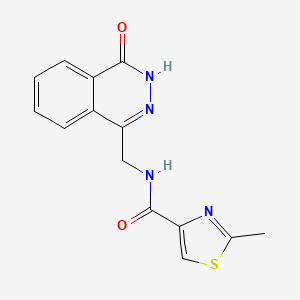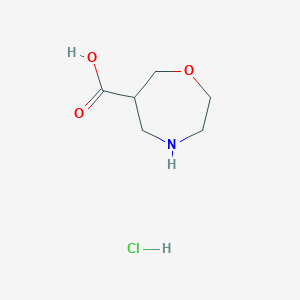![molecular formula C32H48Cl2FN5O5S B2396806 (2S,4R)-N-[[2-(6-アミノヘキソキシ)-4-(4-メチル-1,3-チアゾール-5-イル)フェニル]メチル]-1-[(2S)-2-[(1-フルオロシクロプロパンカルボニル)アミノ]-3,3-ジメチルブタノイル]-4-ヒドロキシピロリジン-2-カルボキサミド;ジヒドロクロリド CAS No. 2564467-16-7](/img/structure/B2396806.png)
(2S,4R)-N-[[2-(6-アミノヘキソキシ)-4-(4-メチル-1,3-チアゾール-5-イル)フェニル]メチル]-1-[(2S)-2-[(1-フルオロシクロプロパンカルボニル)アミノ]-3,3-ジメチルブタノイル]-4-ヒドロキシピロリジン-2-カルボキサミド;ジヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound VH 101 phenol-alkylC6-amine (dihydrochloride) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an aminohexoxy chain, a thiazole ring, and a fluorocyclopropane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
VH 101 phenol-alkylC6-amine (dihydrochloride): has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules make it useful for investigating cellular processes and pathways.
Medicine: The compound’s pharmacological properties could be explored for the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of VH 101 phenol-alkylC6-amine is the von-Hippel-Lindau protein (VHL) . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of specific proteins within the cell, maintaining cellular homeostasis.
Mode of Action
VH 101 phenol-alkylC6-amine is a functionalized VHL ligand . It incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal amine, which is ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC (Proteolysis-Targeting Chimera) research and development . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VH 101 phenol-alkylC6-amine (dihydrochloride) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the aminohexoxy chain and the thiazole ring, followed by their coupling to form the core structure. The fluorocyclopropane moiety is then introduced through a series of reactions involving fluorination and cyclopropanation. The final step involves the formation of the pyrrolidine ring and the addition of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as crystallization and chromatography would be employed to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
VH 101 phenol-alkylC6-amine (dihydrochloride): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
類似化合物との比較
When compared to similar compounds, VH 101 phenol-alkylC6-amine (dihydrochloride) stands out due to its unique combination of functional groups and structural complexity. Similar compounds may include those with thiazole rings, fluorocyclopropane moieties, or aminohexoxy chains, but few possess all these features simultaneously. This uniqueness makes the compound a valuable subject for further research and development.
特性
IUPAC Name |
(2S,4R)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRFJDVCDFVCY-SGROTYDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Cl2FN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
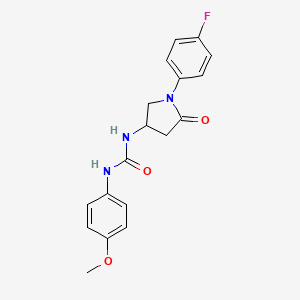
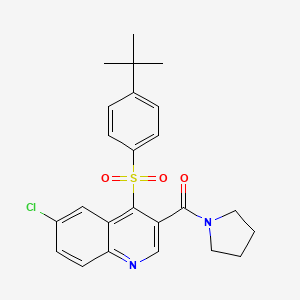
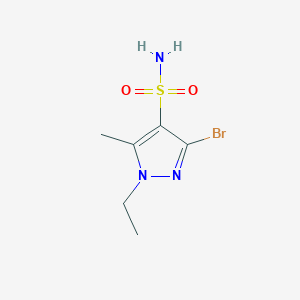

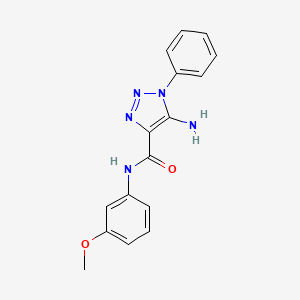

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)
